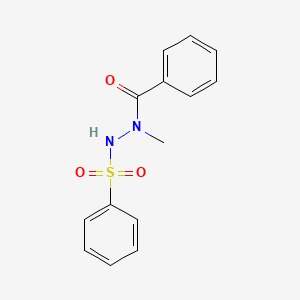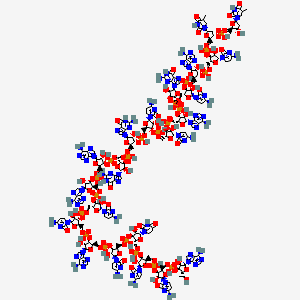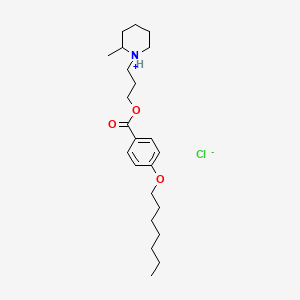
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one is an organic compound with the molecular formula C12H15ClO3 and a molecular weight of 242.7017 . This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a butanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and acids.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethoxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one can be compared with other similar compounds, such as:
4-Chloro-1-(2,4-dimethoxyphenyl)butan-1-one: This compound has a similar structure but with different positions of the methoxy groups, leading to variations in chemical reactivity and biological activity.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: This compound has a shorter carbon chain, which affects its physical and chemical properties.
4-Chloro-1-(2,5-dimethoxyphenyl)pentan-1-one: This compound has a longer carbon chain, which may influence its solubility and interaction with molecular targets.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Eigenschaften
CAS-Nummer |
91767-62-3 |
|---|---|
Molekularformel |
C12H15ClO3 |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
4-chloro-1-(2,5-dimethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C12H15ClO3/c1-15-9-5-6-12(16-2)10(8-9)11(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
XGAKZRFVYWWEKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)







![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)


![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
